

An In-depth Technical Guide to Aminoxy-PEG2-azide: Properties, Stability, and Applications

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Compound of Interest

Compound Name: Aminoxy-PEG2-azide

Cat. No.: B605431

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of **Aminoxy-PEG2-azide**, a bifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

Aminoxy-PEG2-azide is a heterobifunctional crosslinker featuring an aminoxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.^{[1][2]}

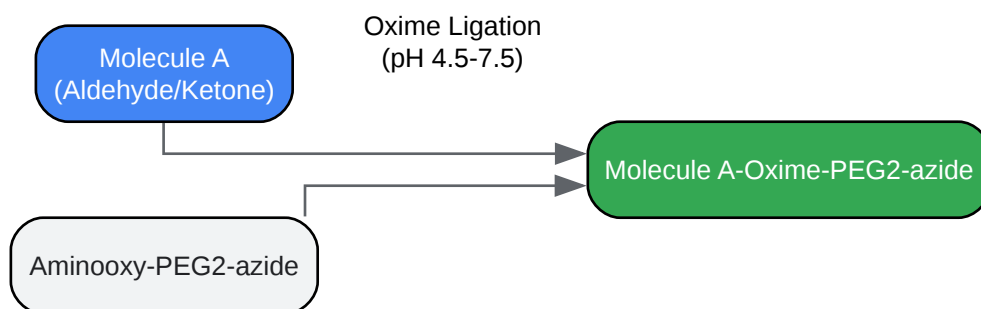
Property	Value	Source(s)
Chemical Name	1-(2-(2-aminooxy)ethoxy)ethoxy)-2-azidoethane	[3]
CAS Number	1043426-13-6	[3]
Molecular Formula	C6H14N4O3	[3]
Molecular Weight	190.2 g/mol	
Purity	Typically >95%	
Appearance	Colorless to light yellow liquid or oil	-
Solubility	Soluble in water, DMSO, DMF, and DCM	

Functional Group Reactivity and Signaling Pathways

The utility of **Aminoxy-PEG2-azide** stems from the distinct reactivity of its two functional groups, enabling a variety of bioconjugation strategies.

Aminoxy Group: Oxime Ligation

The aminoxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The reaction is fastest at a slightly acidic pH of approximately 4.5, which facilitates the dehydration of the hemiaminal intermediate. However, the reaction still proceeds efficiently at neutral pH (6.5-7.5), which is often necessary for biological applications.



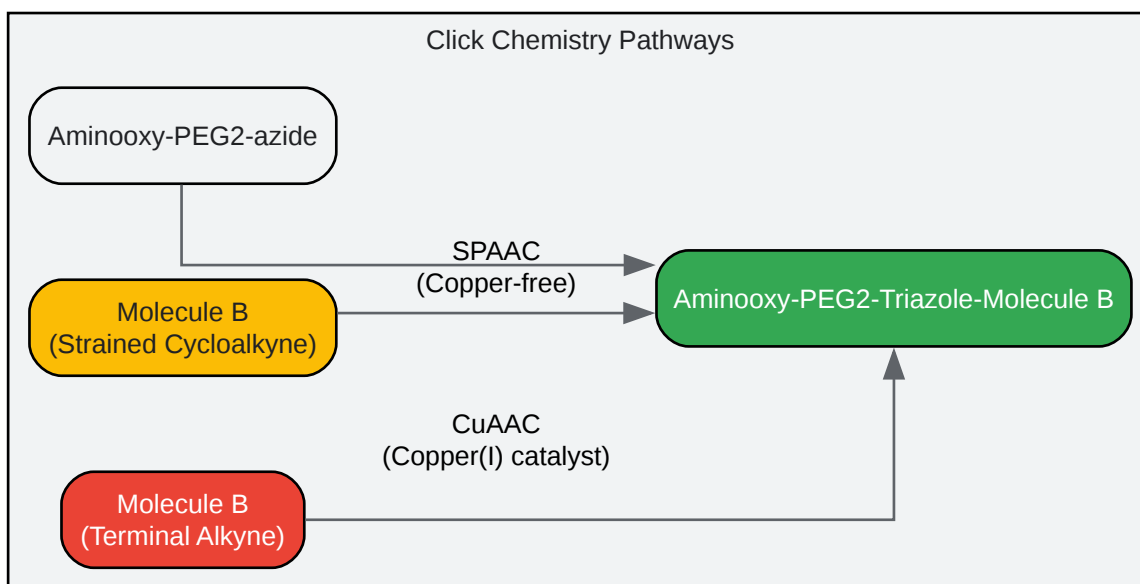
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Fig. 1: Oxime Ligation Pathway

Azide Group: Bioorthogonal Click Chemistry

The azide group is a key functional group for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal (i.e., they do not interfere with native biological processes). **Aminooxy-PEG2-azide** can participate in two main types of click chemistry:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted-1,2,3-triazole.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, which is advantageous for in vivo applications where copper can be cytotoxic.



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Fig. 2: Azide Reaction Pathways

Stability Profile

The stability of **Aminoxy-PEG2-azide** and its conjugates is a critical consideration for its storage and application.

Chemical Stability of the Linker

- **Storage:** For long-term storage, it is recommended to store **Aminoxy-PEG2-azide** at -20°C in a dry, dark environment, where it is stable for months to years. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. Aminoxy compounds are generally reactive and sensitive, and immediate use (within 1 week) after preparation of a solution is often recommended.
- **Thermal Stability:** Organic azides can be thermally sensitive and may decompose upon heating. The thermal stability is influenced by the molecule's structure, with a higher carbon-to-nitrogen ratio generally correlating with greater stability. While specific decomposition temperature data for **Aminoxy-PEG2-azide** is not readily available, it is advisable to avoid high temperatures during handling and reactions.

- **pH Stability:** The linker itself is generally stable across a range of pH values typically used in bioconjugation. However, extreme pH conditions should be avoided.

Stability of the Conjugated Linkages

- **Oxime Bond Stability:** The oxime bond formed via the aminooxy group is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH. The rate of hydrolysis is acid-catalyzed, meaning the bond is less stable at lower pH. Studies have shown that the half-life of an oxime bond can be orders of magnitude longer than that of a hydrazone bond under similar conditions.
- **Triazole Ring Stability:** The 1,2,3-triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage under a wide range of chemical and biological conditions.

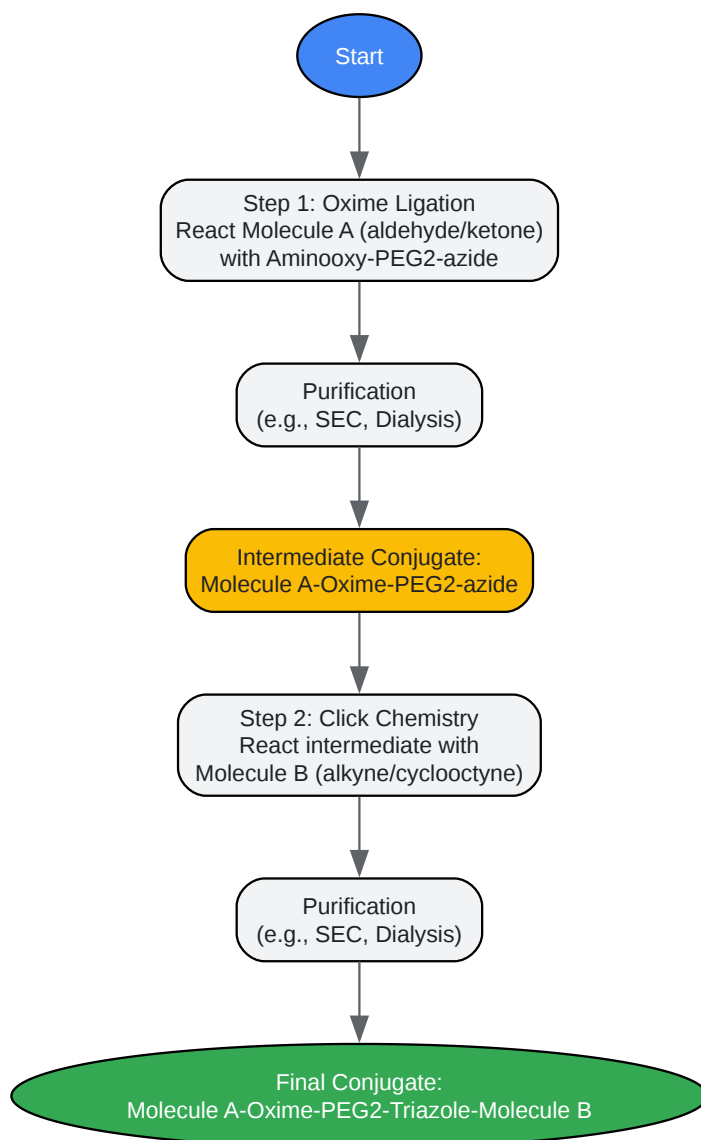
Linkage	pH Stability	Thermal Stability	Notes
Oxime	Highly stable at neutral and basic pH; less stable at acidic pH (acid-catalyzed hydrolysis).	Generally stable under physiological conditions.	Significantly more stable than imine and hydrazone linkages.
1,2,3-Triazole	Highly stable across a wide pH range.	Very high thermal stability.	Considered a biologically inert and robust linkage.

Experimental Protocols

The following are generalized protocols for the use of **Aminooxy-PEG2-azide** in bioconjugation. Optimization may be required for specific applications.

General Workflow for Two-Step Bioconjugation

This workflow illustrates the sequential conjugation of two different molecules (Molecule A with an aldehyde/ketone and Molecule B with an alkyne/cyclooctyne) using **Aminooxy-PEG2-azide**.



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